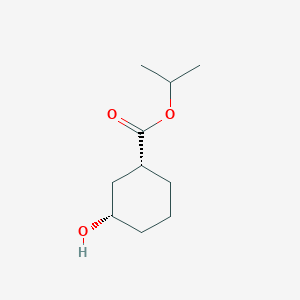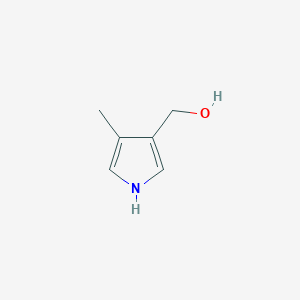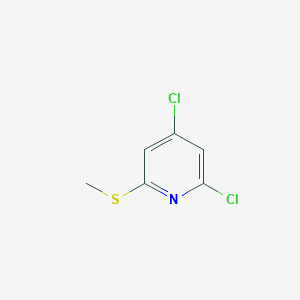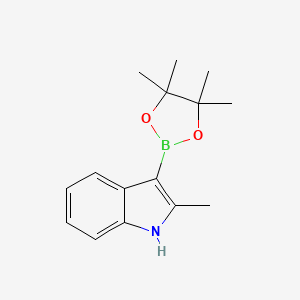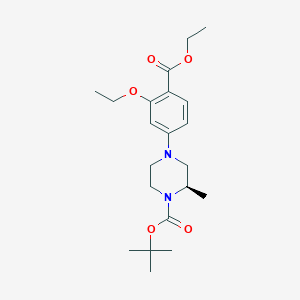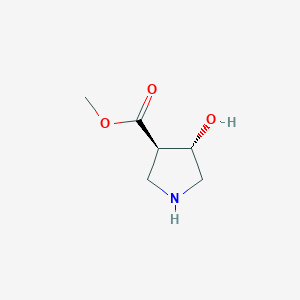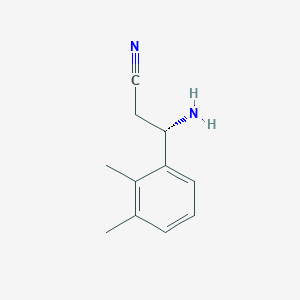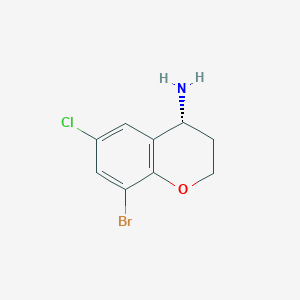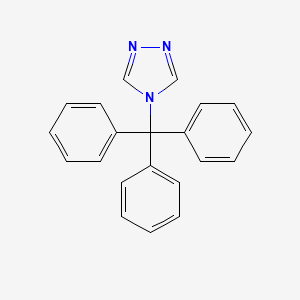
4-(TRiphenylmethyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylmethyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a triphenylmethyl group The triazole ring is a five-membered ring containing three nitrogen atoms, while the triphenylmethyl group consists of a central carbon atom bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylmethyl)-1,2,4-triazole typically involves the reaction of triphenylmethyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Triphenylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the triazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triphenylmethyl cation, while substitution reactions can produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
4-(Triphenylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Triphenylmethyl)-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triphenylmethyl group can stabilize reactive intermediates, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Triphenylmethane: An organic compound with a similar triphenylmethyl group but without the triazole ring.
Triphenylmethyl silanes: Compounds with a triphenylmethyl group bonded to a silicon atom.
Uniqueness: 4-(Triphenylmethyl)-1,2,4-triazole is unique due to the presence of both the triazole ring and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The triazole ring enhances its stability and reactivity, while the triphenylmethyl group provides steric protection and electronic effects .
Eigenschaften
Molekularformel |
C21H17N3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-trityl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-16-22-23-17-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI-Schlüssel |
XSVJCWHRKXWJMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
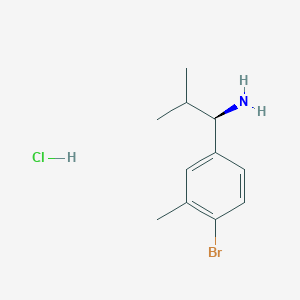
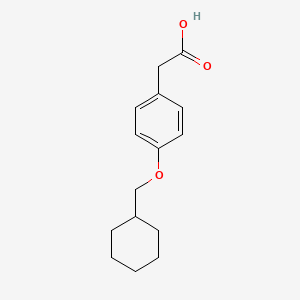
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)
